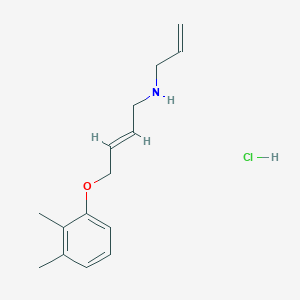
N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as HMB-45, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. In
作用機序
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood, but it is thought to involve the binding of the compound to melanoma cells through interactions with specific receptors on the cell surface. This binding may trigger a range of biochemical and physiological effects, including changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of using N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide in lab experiments is its specificity for melanoma cells, making it a useful tool for the detection and diagnosis of melanoma. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide can be conjugated with various molecules such as fluorescent dyes or drugs for targeted drug delivery. However, one limitation of using N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide. One area of interest is the development of new conjugates of N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide for targeted drug delivery to melanoma cells. Additionally, further investigation of the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide could lead to the development of new therapies for melanoma and other cancers. Finally, the potential use of N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide in other fields of research, such as neuroscience and immunology, should be explored.
合成法
N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide can be synthesized through a reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-naphthalenesulfonylhydrazide in the presence of a catalyst such as acetic acid. The resulting compound can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer diagnosis and treatment. N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to specifically bind to melanoma cells, making it a useful tool for the detection and diagnosis of melanoma. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been investigated for its potential use in targeted drug delivery to melanoma cells.
特性
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17-8-4-7-15(18(17)21)12-19-20-25(22,23)16-10-9-13-5-2-3-6-14(13)11-16/h2-12,20-21H,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUWRDJPOIOAI-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)
![2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6037376.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B6037384.png)
![1-[2-(1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6037398.png)
![methyl 2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6037401.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)

![2-[(4-chlorophenyl)thio]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6037415.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
![2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B6037426.png)